2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride is an organic compound with significant applications in various fields. It is known for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride typically involves the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as triethylamine or pyridine are often used to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs with antibacterial and anti-inflammatory properties.
Industry: The compound is employed in the manufacture of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism by which 2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride exerts its effects involves the sulfonylation of nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzenesulfonyl chloride: Similar in structure but with a fluorine atom instead of a methylcarbamoylamino group.
2-chloro-4-cyanobenzenesulfonyl chloride: Contains a cyano group instead of a methylcarbamoylamino group.
Uniqueness
2-Chloro-4-(3-methylureido)benzene-1-sulfonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of the methylcarbamoylamino group allows for the formation of specific derivatives that may not be achievable with other similar compounds.
Properties
IUPAC Name |
2-chloro-4-(methylcarbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c1-11-8(13)12-5-2-3-7(6(9)4-5)16(10,14)15/h2-4H,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBUNWIAFPNGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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